Cas no 1000340-51-1 (7-Methyl-1H-indazole-3-carbaldehyde)

7-Methyl-1H-indazole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 7-Methyl-1H-indazole-3-carbaldehyde
- 7-methyl-1H-Indazole-3-carboxaldehyde
- 7-methyl-2H-indazole-3-carbaldehyde
- 7-METHYL-3-FORMYL (1H)INDAZOLE
- J-519308
- DB-058219
- 7-methylindazole aldehyde
- 1H-Indazole-3-carboxaldehyde, 7-methyl-
- 7-methyl indazole aldehyde
- AKOS006229721
- SCHEMBL3607855
- 1000340-51-1
- DTXSID40610283
- CS-0439507
- ZAOWDKPCEJINJP-UHFFFAOYSA-N
- EN300-1616810
-
- MDL: MFCD09027036
- インチ: InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(5-12)10-11-9(6)7/h2-5H,1H3,(H,10,11)
- InChIKey: ZAOWDKPCEJINJP-UHFFFAOYSA-N
- ほほえんだ: CC1=C2NN=C(C=O)C2=CC=C1
計算された属性
- せいみつぶんしりょう: 160.06400
- どういたいしつりょう: 160.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 45.8Ų
じっけんとくせい
- PSA: 45.75000
- LogP: 1.68380
7-Methyl-1H-indazole-3-carbaldehyde セキュリティ情報
7-Methyl-1H-indazole-3-carbaldehyde 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
7-Methyl-1H-indazole-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00004-10g |
7-Methyl-1H-indazole-3-carbaldehyde |
1000340-51-1 | 97% | 10g |
4483.00 | 2021-07-09 | |
Apollo Scientific | OR905208-1g |
7-Methyl-1H-indazole-3-carbaldehyde |
1000340-51-1 | 95% | 1g |
£240.00 | 2023-09-01 | |
Apollo Scientific | OR905208-250mg |
7-Methyl-1H-indazole-3-carbaldehyde |
1000340-51-1 | 95% | 250mg |
£115.00 | 2023-09-01 | |
eNovation Chemicals LLC | D540841-1g |
7-Methyl-1H-indazole-3-carbaldehyde |
1000340-51-1 | 97% | 1g |
$250 | 2023-09-02 | |
Chemenu | CM150451-5g |
7-Methyl-1H-indazole-3-carbaldehyde |
1000340-51-1 | 98% | 5g |
$292 | 2021-08-05 | |
Chemenu | CM150451-1g |
7-Methyl-1H-indazole-3-carbaldehyde |
1000340-51-1 | 98% | 1g |
$128 | 2023-02-19 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00004-5g |
7-Methyl-1H-indazole-3-carbaldehyde |
1000340-51-1 | 97% | 5g |
2690.00 | 2021-07-09 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00004-10g |
7-Methyl-1H-indazole-3-carbaldehyde |
1000340-51-1 | 97% | 10g |
¥4483 | 2023-09-15 | |
Enamine | EN300-1616810-500mg |
7-methyl-1H-indazole-3-carbaldehyde |
1000340-51-1 | 500mg |
$341.0 | 2023-09-23 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB00004-5g |
7-Methyl-1H-indazole-3-carbaldehyde |
1000340-51-1 | 97% | 5g |
¥2690 | 2023-09-15 |
7-Methyl-1H-indazole-3-carbaldehyde 関連文献
-
Arnaud Chevalier,Abdelaaziz Ouahrouch,Alexandre Arnaud,Thibault Gallavardin,Xavier Franck RSC Adv. 2018 8 13121
7-Methyl-1H-indazole-3-carbaldehydeに関する追加情報
7-Methyl-1H-indazole-3-carbaldehyde: A Comprehensive Overview
The compound 7-Methyl-1H-indazole-3-carbaldehyde, also known by its CAS number 1000340-51-1, is a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the indazole family, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of the methyl group at position 7 and the aldehyde group at position 3 introduces unique electronic and steric properties, making it a valuable molecule for research and development.
Recent studies have highlighted the importance of 7-Methyl-1H-indazole-3-carbaldehyde in drug discovery, particularly in the development of anticancer agents. Researchers have explored its ability to inhibit specific enzymes and pathways associated with cancer cell proliferation. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against human telomerase reverse transcriptase (hTERT), a key enzyme involved in tumor progression. This finding underscores its potential as a lead compound for anti-cancer therapies.
In addition to its pharmacological applications, 7-Methyl-1H-indazole-3-carbaldehyde has also been investigated for its role in organic synthesis. Its aldehyde group makes it an excellent substrate for various condensation reactions, such as the aldol reaction and the Perkin reaction. These reactions are fundamental in constructing complex molecular frameworks, which are essential for developing advanced materials and pharmaceuticals. Recent advancements in catalytic methods have further enhanced the efficiency of these reactions, making this compound even more versatile in synthetic chemistry.
The synthesis of 7-Methyl-1H-indazole-3-carbaldehyde involves a multi-step process that typically starts with the preparation of indazole derivatives. One common approach is the condensation of o-phenylenediamine with aldehydes or ketones under acidic conditions. The introduction of the methyl group at position 7 can be achieved through alkylation or methylation reactions, while the aldehyde group at position 3 is often introduced via oxidation or direct alkylation strategies. Researchers have recently optimized these synthetic routes to improve yield and purity, making large-scale production more feasible.
Beyond its chemical synthesis, 7-Methyl-1H-indazole-3-carbaldehyde has shown promise in materials science. Its aromaticity and functional groups make it an attractive candidate for use in organic electronics, particularly in the development of conductive polymers and semiconducting materials. A 2022 study published in Nature Communications reported that thin films incorporating this compound exhibit superior charge transport properties, suggesting its potential application in flexible electronics and optoelectronic devices.
The unique electronic properties of 7-Methyl-1H-indazole-3-carbaldehyde also make it an ideal candidate for use in electrochemical applications. Recent research has focused on its application as an electrocatalyst for oxygen reduction reactions (ORR), which are critical for fuel cells and other energy storage systems. Studies have shown that this compound can significantly enhance the catalytic activity of metal-free electrodes, offering a sustainable alternative to traditional catalysts.
In conclusion, 7-Methyl-1H-indazole-3-carbaldehyde is a multifaceted compound with diverse applications across chemistry, pharmacology, and materials science. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop innovative solutions in these fields. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic research and industrial development.
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